molecular formula C9H8O5 B173185 3-(2,3,4-Trihydroxy-phenyl)-acrylic acid CAS No. 13058-13-4

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid

Cat. No. B173185
CAS RN: 13058-13-4
M. Wt: 196.16 g/mol
InChI Key: RHGWNBSOWGUGPA-DUXPYHPUSA-N
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Description

“3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” is a chemical compound with the molecular formula C9H10O5 . It has an average mass of 198.173 Da and a monoisotopic mass of 198.052826 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of nine carbon atoms, ten hydrogen atoms, and five oxygen atoms .

Scientific Research Applications

Optoelectronic Properties in Dye-Sensitized Solar Cells (DSSCs)

3-(2,3,4-Trihydroxy-phenyl)-acrylic acid has been studied for its optoelectronic properties, particularly in dye-sensitized solar cells (DSSCs). Research shows that its structural, optoelectronic, and thermodynamic properties make it a good candidate for nonlinear optical materials, which are essential in solar energy conversion (Fonkem et al., 2019).

Luminescence Properties in Polymer Science

This compound has also been explored in the field of polymer science for its luminescent properties. Studies reveal that when doped in polymers like poly(acrylic acid), it exhibits significant enhancement in luminescence, which can be applied in various optical and electronic devices (Flores et al., 2006).

Medical Applications: Antibacterial and Antifungal Properties

Further research highlights its potential in medical applications. Amine-modified polymers incorporating this compound have demonstrated promising antibacterial and antifungal activities. This finding opens avenues for its use in developing new medical materials and treatments (Aly & El-Mohdy, 2015).

Liquid Crystal Technology

The compound's derivatives have been studied in liquid crystal technology. Research on liquid crystalline side chain polymers containing derivatives of acrylic acid has shown potential applications in electronic displays and optical devices due to their unique phase transition and polarization properties (Tsai et al., 1994).

Role in Sustainable Chemical Production

This compound is also relevant in sustainable chemistry, particularly in the production of biodegradable polymers and as a precursor in the manufacture of various chemicals like acrylic acid. Studies have shown that microbes engineered for tolerance to 3-hydroxypropionic acid, a related compound, can be used for industrial-scale sustainable production (Kildegaard et al., 2014).

Future Directions

The future directions for research on “3-(2,3,4-Trihydroxy-phenyl)-acrylic acid” could involve further exploration of its potential therapeutic effects, particularly given the activity of similar compounds at the sigma-1 receptor . Additionally, more research could be done to better understand its synthesis and chemical reactions .

properties

IUPAC Name

(E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGWNBSOWGUGPA-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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